Cas no 70748-47-9 (Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3S)-)

Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3S)- structure
70748-47-9 structure
Product Name:Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3S)-
CAS No:70748-47-9
MF:C6H12O3
MW:132.157682418823
MDL:MFCD09743379
CID:546735
PubChem ID:10820562
Update Time:2025-04-19

Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3S)- Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3S)-
    • [R-(R*,S*)]-2-Hydroxy-3-methyl-pentanoic acid
    • 70748-47-9
    • UEI
    • RILPIWOPNGRASR-CRCLSJGQSA-N
    • Q27124353
    • (2R,3S)-2-hydroxy-3-methylpentanoic acid
    • (2R,3S)-3-methyl-2-oxidanyl-pentanoic acid
    • rel-(2R,3S)-2-Hydroxy-3-methylpentanoic acid
    • (2R,3S)-HMVA
    • EN300-7276388
    • LMFA01050441
    • AKOS006376248
    • (r,s)-isoleucic acid
    • SCHEMBL7612608
    • (2R,3S)-isoleucic acid
    • 326605-07-6
    • rel-(2R,3S)-2-Hydroxy-3-methylpentanoicacid
    • (2R,3S)-2-hydroxy-3-methylvaleric acid
    • HMVA
    • DTXSID90445269
    • CHEBI:55536
    • DS-018133
    • DTXCID40396090
    • MDL: MFCD09743379
    • Inchi: 1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1
    • InChI Key: RILPIWOPNGRASR-CRCLSJGQSA-N
    • SMILES: O[C@@H](C(=O)O)[C@@H](C)CC

Computed Properties

  • Exact Mass: 132.07866
  • Monoisotopic Mass: 132.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • Density: 1.097±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 251.3±13.0 ºC (760 Torr),
  • Flash Point: 120.1±16.3 ºC,
  • Solubility: Dissolution (82 g/l) (25 º C),
  • PSA: 57.53

Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3S)- Pricemore >>

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